molecular formula C15H13F3N2O3 B15105920 N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide

N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B15105920
M. Wt: 326.27 g/mol
InChI Key: HNNPMNYDPUXELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenyl group, a dihydropyridinyl moiety, and a trifluoromethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide typically involves the following steps:

    Formation of the dihydropyridinone core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an enamine or an imine, under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable base.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halides, sulfonates, and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce dihydropyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving acetamide derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-[2-oxo-1,2-dihydropyridin-1-yl]acetamide: Lacks the trifluoromethyl group.

    N-(4-methoxyphenyl)-2-[2-oxo-5-methyl-1,2-dihydropyridin-1-yl]acetamide: Contains a methyl group instead of a trifluoromethyl group.

    N-(4-methoxyphenyl)-2-[2-oxo-5-(chloromethyl)-1,2-dihydropyridin-1-yl]acetamide: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and ability to interact with biological targets.

Properties

Molecular Formula

C15H13F3N2O3

Molecular Weight

326.27 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide

InChI

InChI=1S/C15H13F3N2O3/c1-23-12-5-3-11(4-6-12)19-13(21)9-20-8-10(15(16,17)18)2-7-14(20)22/h2-8H,9H2,1H3,(H,19,21)

InChI Key

HNNPMNYDPUXELD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.